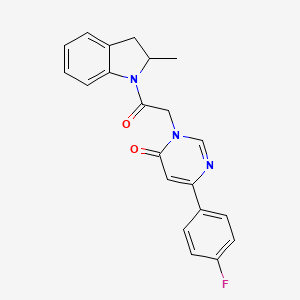

6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Description

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous pyrimidinone derivatives reveal a planar pyrimidinone ring system with slight puckering at the oxygen-containing position. The 4-fluorophenyl group typically adopts a near-orthogonal orientation relative to the pyrimidinone plane (dihedral angles of 85-90°), minimizing steric clashes with the 2-(2-methylindolin-1-yl)-2-oxoethyl side chain. Bond length analysis predicts a C=O carbonyl distance of ~1.22 Å in the oxoethyl moiety and C-F bond lengths of 1.35 Å in the fluorophenyl group, consistent with aromatic fluorine substitution patterns.

The indoline subunit likely exhibits a partially saturated bicyclic structure, with the methyl group at position 2 creating a chiral center. Molecular packing simulations suggest intermolecular hydrogen bonding between the pyrimidinone carbonyl oxygen (O...H-N, ~2.8 Å) and adjacent NH groups from indoline moieties, potentially influencing crystalline lattice stability.

Spectroscopic Identification via Fourier Transform Infrared Spectroscopy and Nuclear Magnetic Resonance

Fourier Transform Infrared Spectroscopy (FT-IR) analysis of the compound would display characteristic absorption bands at 1680-1700 cm⁻¹ for the pyrimidinone carbonyl group and 1720-1740 cm⁻¹ for the ketone functionality in the oxoethyl side chain. The aromatic C-F stretching vibration typically appears as a strong signal between 1220-1280 cm⁻¹, while NH stretching from the indoline moiety generates broad peaks near 3300 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) spectral predictions indicate:

- Fluorophenyl protons : Doublet of doublets at δ 7.2-7.4 ppm (J = 8.5 Hz, J = 5.1 Hz) due to para-fluorine coupling

- Pyrimidinone H-5 : Singlet at δ 8.3 ppm

- Oxoethyl methylene : Two doublets at δ 3.8-4.2 ppm (J = 16 Hz) from geminal coupling

- Indoline protons : Multiplet at δ 2.9-3.1 ppm (CH₂ adjacent to nitrogen) and δ 1.2 ppm (CH₃ group)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) would show the pyrimidinone carbonyl carbon at δ 165-170 ppm, with the fluorophenyl carbons exhibiting characteristic coupling patterns (¹JCF ≈ 245 Hz for C-F).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry under electron ionization conditions would produce a molecular ion peak at m/z 363.4 (C₂₁H₁₈FN₃O₂⁺), with major fragmentation pathways including:

- Cleavage of the oxoethyl side chain (loss of 143 Da, C₈H₉NO)

- Retro-Diels-Alder fragmentation of the pyrimidinone ring (m/z 177 for C₁₀H₆FNO⁺)

- Indoline ring opening with subsequent loss of methyl group (m/z 348)

Tandem MS/MS analysis would likely show dominant ions at m/z 220 (fluorophenyl-pyrimidinone fragment) and m/z 144 (protonated 2-methylindolinone), confirming the connectivity of substituents.

Computational Molecular Modeling and Density Functional Theory Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.8 eV, with electron density localized on the pyrimidinone oxygen and fluorophenyl ring in the HOMO orbital. Molecular electrostatic potential maps show negative potential regions (-0.35 e/Å) around the carbonyl groups, suggesting nucleophilic attack susceptibility.

Conformational analysis identifies two stable rotamers differing by 12 kJ/mol in energy, corresponding to syn- and anti-orientations of the oxoethyl group relative to the indoline system. Natural Bond Orbital analysis reveals significant hyperconjugation between the pyrimidinone lone pairs and σ* orbitals of adjacent C-N bonds, stabilizing the ring system.

Properties

IUPAC Name |

6-(4-fluorophenyl)-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2/c1-14-10-16-4-2-3-5-19(16)25(14)21(27)12-24-13-23-18(11-20(24)26)15-6-8-17(22)9-7-15/h2-9,11,13-14H,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYYNCKUODGAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, ethyl acetoacetate, and 2-methylindole.

Step 1 Formation of Pyrimidinone Core: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-fluoroacetophenone.

Step 2 Cyclization: The intermediate undergoes cyclization with urea in the presence of a base such as sodium ethoxide to form the pyrimidinone core.

Step 3 Side Chain Introduction: The final step involves the alkylation of the pyrimidinone core with 2-(2-methylindolin-1-yl)-2-oxoethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group in the side chain can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

The compound holds promise in medicinal chemistry for the development of new therapeutic agents. Its structural features suggest potential activity against certain biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the indole moiety could facilitate interactions with hydrophobic pockets in proteins. The pyrimidinone core might be involved in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Substituent Variations at Position 2 or 3

Pyrimidin-4(3H)-one derivatives exhibit diverse bioactivities depending on substituents. Key analogues include:

Key Observations :

Modifications in the Pyrimidinone Core

Furo- and thieno-fused pyrimidinones demonstrate distinct physicochemical profiles:

Key Observations :

- Furopyrimidinones () achieve high yields (82–90%) via cyclocondensation, suggesting scalable synthesis .

- Hydroxyethyl substituents () reduce logD (3.21), balancing lipophilicity and aqueous solubility .

- Thienopyrimidinones () may exhibit enhanced metabolic resistance due to sulfur’s electron-rich nature .

Biological Activity

6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrimidinone core substituted with a fluorophenyl group and an indolin moiety. This unique structure is believed to contribute to its biological efficacy.

Anticancer Activity

Research has demonstrated that 6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one exhibits potent anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including those resistant to conventional therapies.

Key Findings:

- Cell Growth Inhibition: The compound was tested against a panel of cancer cell lines, showing significant growth inhibition with IC50 values ranging from 10 to 20 µM depending on the cell line tested.

- Mechanism of Action: Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound's structure plays a crucial role in its biological activity. Modifications to the fluorophenyl and indolin moieties have been explored to enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against certain cancer types |

| Variation in indolin substituents | Altered pharmacokinetic properties and bioavailability |

Case Studies

- Study on Human Tumor Cells: A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy across multiple human tumor cell lines. The results indicated a mean growth inhibition rate of approximately 70% at concentrations around 15 µM, highlighting its potential as a therapeutic agent .

- In Vivo Efficacy: In animal models, particularly xenograft models, the compound demonstrated significant tumor regression when administered orally. The dosing regimen was well-tolerated with minimal adverse effects noted, suggesting favorable pharmacological properties .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one?

The compound can be synthesized via multi-step organic reactions, including:

- Nucleophilic substitution : Reacting pyrimidinone intermediates with halogenated ethyl groups to introduce the 2-(2-methylindolin-1-yl)-2-oxoethyl moiety .

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling to incorporate the 4-fluorophenyl group (e.g., using 4-fluorophenylboronic acid and a brominated pyrimidinone precursor) .

- Cyclofunctionalization : Iodine-mediated cyclization to stabilize fused heterocyclic systems, as demonstrated in analogous pyrimidinone derivatives .

Advanced: How can density-functional theory (DFT) optimize the molecular geometry and electronic properties of this compound?

DFT calculations (e.g., B3LYP hybrid functional with a 6-31G* basis set) can:

- Predict bond lengths, angles, and torsional strain in the pyrimidinone core and indolinyl side chain .

- Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge transfer properties .

- Validate experimental spectroscopic data (e.g., NMR chemical shifts) through comparative simulations .

Basic: What spectroscopic and chromatographic techniques are critical for structural characterization?

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at ~7.2 ppm, indolinyl methyl groups at ~1.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

- Standardized assays : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds to minimize variability .

- Purity validation : Confirm compound integrity via HPLC and elemental analysis to rule out degradation artifacts .

- Dose-response studies : Compare EC/IC values across multiple replicates to identify outliers .

Advanced: What strategies enhance aqueous solubility while preserving bioactivity?

- Prodrug design : Introduce phosphate or glycoside groups at the pyrimidinone carbonyl for transient solubility .

- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain solubility in vitro .

- Structural modifications : Replace hydrophobic groups (e.g., methylindolinyl) with polar substituents (e.g., hydroxyl or amine) .

Basic: How is the topological polar surface area (TPSA) calculated, and why is it significant?

- Calculation : TPSA (87.5 Ų for this compound) is computed using fragment-based methods (e.g., Ertl’s algorithm) to estimate hydrogen-bonding capacity .

- Significance : Correlates with blood-brain barrier permeability and intestinal absorption (TPSA < 90 Ų favors bioavailability) .

Advanced: Design a structure-activity relationship (SAR) study focusing on the 2-methylindolin-1-yl group.

- Analog synthesis : Prepare derivatives with varied substituents (e.g., ethyl, cyclopropyl, or halogenated indolinyl groups) .

- Biological testing : Evaluate inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays .

- Computational docking : Map binding interactions using AutoDock Vina to identify critical van der Waals contacts .

Basic: Which physicochemical properties influence pharmacokinetics?

- LogP (2.6) : Moderate lipophilicity balances membrane permeability and solubility .

- Hydrogen bond donors (1) and acceptors (5) : Affect solubility and transporter-mediated uptake .

- Molecular weight (≤500 g/mol) : Ensures compliance with Lipinski’s Rule of Five for drug-likeness .

Advanced: How can crystallography and molecular dynamics (MD) elucidate conformational stability?

- X-ray crystallography : Resolve solid-state conformation, particularly the planarity of the pyrimidinone ring .

- MD simulations : Analyze solvent interactions and flexibility of the ethyl linker in aqueous environments (e.g., GROMACS with CHARMM force fields) .

Advanced: What in vitro models are suitable for assessing metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.